2-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid
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Overview
Description
2-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid is a chemical compound known for its diverse applications in scientific research. It has a molecular weight of 269.18 g/mol and a melting point of 219.69°C . This compound is characterized by the presence of a hydroxyl group and a trifluorophenyl group attached to a nicotinic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid typically involves the reaction of nicotinic acid derivatives with trifluorophenyl reagents. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the coupling of boronic acids with halides . The reaction conditions often include the use of organic solvents such as methanol or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of this compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and trifluorophenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-phenyl nicotinic acid: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.
2-Hydroxy-5-(2,4-difluorophenyl)nicotinic acid: Similar structure but with fewer fluorine atoms, affecting its reactivity and applications.
Uniqueness
2-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-oxo-5-(2,4,6-trifluorophenyl)-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO3/c13-6-2-8(14)10(9(15)3-6)5-1-7(12(18)19)11(17)16-4-5/h1-4H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAVLPAVUFMBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CNC(=O)C(=C2)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687732 |
Source
|
Record name | 2-Oxo-5-(2,4,6-trifluorophenyl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-40-0 |
Source
|
Record name | 2-Oxo-5-(2,4,6-trifluorophenyl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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